molecular formula C23H26N2O3S B14188271 N-[5-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide CAS No. 920530-09-2

N-[5-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide

Cat. No.: B14188271
CAS No.: 920530-09-2
M. Wt: 410.5 g/mol
InChI Key: LUJBRMFHOVASAE-UHFFFAOYSA-N
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Description

N-[5-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, an ethoxyphenyl group, and an ethylphenoxy butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst, such as hydrochloric acid, to form 5-(4-ethoxyphenyl)-1,3-thiazole.

    Attachment of the Butanamide Moiety: The 5-(4-ethoxyphenyl)-1,3-thiazole is then reacted with 4-(4-ethylphenoxy)butanoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and ethylphenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[5-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methylphenoxy)butanamide
  • N-[5-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(4-bromophenoxy)butanamide

Uniqueness

N-[5-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide is unique due to the presence of the ethoxy and ethylphenoxy groups, which can influence its chemical reactivity and biological activity. These structural features may confer distinct properties compared to similar compounds, such as enhanced binding affinity to specific molecular targets or improved pharmacokinetic profiles.

Properties

CAS No.

920530-09-2

Molecular Formula

C23H26N2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[5-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-ethylphenoxy)butanamide

InChI

InChI=1S/C23H26N2O3S/c1-3-17-7-11-20(12-8-17)28-15-5-6-22(26)25-23-24-16-21(29-23)18-9-13-19(14-10-18)27-4-2/h7-14,16H,3-6,15H2,1-2H3,(H,24,25,26)

InChI Key

LUJBRMFHOVASAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCCC(=O)NC2=NC=C(S2)C3=CC=C(C=C3)OCC

Origin of Product

United States

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